N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896326-77-5
VCID: VC4487706
InChI: InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
SMILES: COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Molecular Formula: C16H14N4O3S
Molecular Weight: 342.37

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896326-77-5

Cat. No.: VC4487706

Molecular Formula: C16H14N4O3S

Molecular Weight: 342.37

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896326-77-5

Specification

CAS No. 896326-77-5
Molecular Formula C16H14N4O3S
Molecular Weight 342.37
IUPAC Name N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Standard InChI Key BAWZGUKBUNMPPY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2

Introduction

N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide is a complex organic compound classified as a heterocyclic compound due to its ring structure containing nitrogen and sulfur atoms. It also belongs to the thioamide class, characterized by a sulfur atom bonded to a carbonyl group. This compound is of interest in scientific research due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis

The synthesis of N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the pyrido[1,2-a] triazine core. This core is then modified to introduce the thioamide and 3-methoxyphenyl groups. The exact synthesis protocol may vary depending on the availability of starting materials and the desired yield.

Chemical Reactions

This compound can participate in various chemical reactions, including:

Reaction TypeReagentsConditions
OxidationHydrogen peroxideAcidic/basic medium
ReductionSodium borohydrideMethanol/ethanol
SubstitutionSodium methoxide (nucleophilic)Varies based on substrate

Mechanism of Action and Applications

The mechanism of action for N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)acetamide involves interaction with biological targets such as enzymes and receptors. This interaction can lead to potential applications in drug development, particularly in areas where enzyme inhibition is crucial.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator